molecular formula C6H4ClFO2 B3079489 4-Chloro-2-fluororesorcinol CAS No. 1070868-27-7

4-Chloro-2-fluororesorcinol

Cat. No. B3079489
CAS RN: 1070868-27-7
M. Wt: 162.54 g/mol
InChI Key: MJFCQXFVQKSWHY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluororesorcinol is a fluorescent molecule with applications in various scientific and industrial fields. It is a meta-substituted benzenediol .

Scientific Research Applications

1. Mesomorphic Properties in Liquid Crystals

4-Chloro-2-fluororesorcinol has been studied in the context of liquid crystals. A study by Alaasar, Prehm, and Tschierske (2013) investigated bent-shaped molecules with 4-chlororesorcinol as the central unit and found various liquid crystalline phases, including nematic and smectic phases (Alaasar, Prehm, & Tschierske, 2013). Another study in 2014 by the same authors explored new bent-core molecules with 4,6-dichlororesorcinol or 4-chloro-2-methylresorcinol as central units, leading to liquid crystalline properties (Alaasar, Prehm, & Tschierske, 2014).

2. Fluorescence and Photostability in Biological Systems

Research by Sun et al. (1997) focused on synthesizing novel fluorinated fluoresceins using fluororesorcinols. They discovered that these fluorinated fluoresceins, including derivatives of 4-fluororesorcinol, have higher photostability and ionize at a lower pH than fluorescein, making them superior fluorescent dyes for biological systems (Sun, Gee, Klaubert, & Haugland, 1997).

3. Environmental Pollution and Plant Sequestration

A study by Tront and Saunders (2007) used 4-chloro-2-fluorophenol to investigate the fate of halogenated phenols in plants. They utilized 19F NMR to identify and quantify contaminants and their metabolites in plant extracts, revealing insights into the sequestration and transformation of such compounds in aquatic plant systems (Tront & Saunders, 2007).

4. Chemical Reactivity and Toxicological Implications

Research has also delved into the chemical reactivity of compounds related to this compound. Stratford, Riley, and Ramsden (2011) investigated the sonocatalyzed oxidation of 4-fluorocatechol, a related compound, and its potential toxicological implications, including the formation of dibenzodioxins (Stratford, Riley, & Ramsden, 2011).

properties

IUPAC Name

4-chloro-2-fluorobenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCQXFVQKSWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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